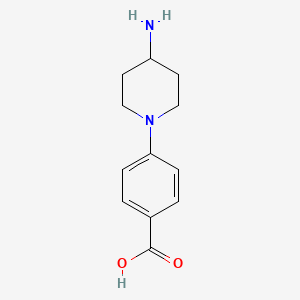

4-(4-Aminopiperidin-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Aminopiperidin-1-yl)benzoic acid is a chemical compound that features a piperidine ring substituted with an amino group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and benzoic acid groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)benzoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1,5-diaminopentane, cyclization can be achieved using suitable reagents and conditions.

Introduction of the Amino Group: The amino group can be introduced via amination reactions. This can be done by reacting the piperidine derivative with an appropriate amine source under suitable conditions.

Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a benzoic acid derivative. This can be achieved through various coupling reactions, such as amidation or esterification, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)benzoic acid is a chemical compound with diverse scientific research applications, particularly in medicinal chemistry, materials science, biological research, and industrial applications. Its unique structure, featuring a piperidine ring and a benzoic acid moiety, allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

Medicinal Chemistry this compound serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperidine ring can mimic natural neurotransmitters, while the benzoic acid moiety can enhance binding affinity and specificity.

Materials Science The compound can be used in developing novel materials with specific electronic or optical properties.

Biological Research It can serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.

Industrial Applications The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Similar Compounds

Several compounds share structural similarities with this compound:

- This compound dihydrochloride: A salt form of the compound with enhanced solubility.

- 4-(4-Aminopiperidin-1-yl)benzamide: A derivative with an amide group instead of the carboxylic acid group.

- 4-(4-Aminopiperidin-1-yl)benzonitrile: A derivative with a nitrile group instead of the carboxylic acid group.

Related Compounds Research

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperidine ring can mimic natural neurotransmitters, while the benzoic acid moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A salt form of the compound with enhanced solubility.

4-(4-Aminopiperidin-1-yl)benzamide: A derivative with an amide group instead of the carboxylic acid group.

4-(4-Aminopiperidin-1-yl)benzonitrile: A derivative with a nitrile group instead of the carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and biological activity

Biological Activity

4-(4-Aminopiperidin-1-yl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by the presence of an aminopiperidine moiety, which contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a benzoic acid core substituted with a 4-aminopiperidine group, which enhances its solubility and bioactivity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Notable mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Protein Interaction : It interacts with proteins involved in cell signaling pathways, potentially affecting cellular proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Neuroprotective Properties

In vitro studies suggest that this compound may protect neurons from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a significant role .

In Vitro Studies

A study evaluating the effects of this compound on human foreskin fibroblasts revealed significant activation of autophagy and proteasomal pathways. The compound enhanced the degradation of misfolded proteins, suggesting potential applications in age-related proteostasis disorders .

In Vivo Studies

Animal model studies have demonstrated that administration of this compound can lead to improved outcomes in models of acute pancreatitis. The mechanism appears to involve modulation of inflammatory responses and enhancement of cellular repair processes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. It undergoes phase I metabolic reactions predominantly via cytochrome P450 enzymes, impacting its therapeutic efficacy .

Safety and Toxicity

While generally well-tolerated, high doses of this compound can lead to toxicity characterized by liver enzyme elevation and gastrointestinal disturbances. Careful dosage management is essential in therapeutic applications .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-(4-aminopiperidin-1-yl)benzoic acid |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8,13H2,(H,15,16) |

InChI Key |

MNDXSKUJAFLWKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.